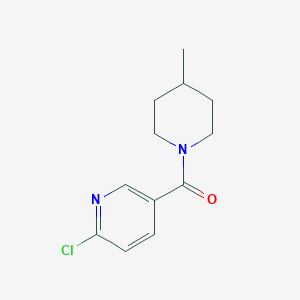
2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine consists of a pyridine ring substituted with a chlorine atom and a carbonyl group linked to a 4-methylpiperidine . The InChI code for this compound is 1S/C12H15ClN2O/c1-9-4-6-15(7-5-9)12(16)10-2-3-11(13)14-8-10/h2-3,8-9H,4-7H2,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine is a powder with a melting point of 76-78 degrees Celsius . More detailed physical and chemical properties are not provided in the search results .Scientific Research Applications
Chemical Structure and Properties
The compound 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine has been analyzed in terms of its chemical structure and properties. Bo Wang (2009) studied a closely related compound, noting its distinct dihedral angles between pyridine and piperzine rings and the stabilization of crystal packing by hydrogen bonds (Bo Wang, 2009).
Synthesis and Derivatives
The synthesis of derivatives of 2-chloro-5-(4-methylpiperidine-1-carbonyl)pyridine and their potential as analgesics was explored by Stanislav Radl et al. (1999) and again in 2010. These studies involved treatment with various compounds to produce alcohols and ketones (Stanislav Radl et al., 1999) (S. Rádl et al., 2010).
Spectroscopic Analysis
Marina Tranfić et al. (2011) conducted a study on a pyridine derivative, revealing structural differences compared to similar compounds and examining its spectral properties using various spectroscopic techniques (Marina Tranfić et al., 2011).
Reactions with Other Compounds
The reactions of pyridine derivatives with other compounds, leading to the creation of various products, were studied by S. Stavber and M. Zupan in 1990 (S. Stavber, M. Zupan, 1990).
Corrosion Inhibition
A study by A. Dandia et al. (2013) on pyrazolopyridine derivatives, including a compound similar to 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine, investigated their effect as corrosion inhibitors for mild steel in acidic environments (A. Dandia et al., 2013).
New Polyamides Derivation
K. Faghihi and Zohreh Mozaffari (2008) synthesized new polyamides derived from a compound including a pyridyl moiety, showcasing the potential application in polymer science (K. Faghihi, Zohreh Mozaffari, 2008).
Safety And Hazards
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-4-6-15(7-5-9)12(16)10-2-3-11(13)14-8-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUXHFSZHKPOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


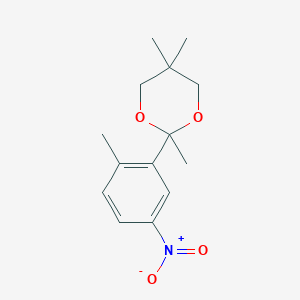
![6-ethyl 3-methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2807515.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2807517.png)
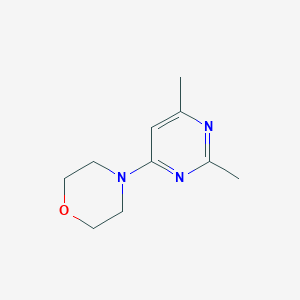
![1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine](/img/structure/B2807520.png)
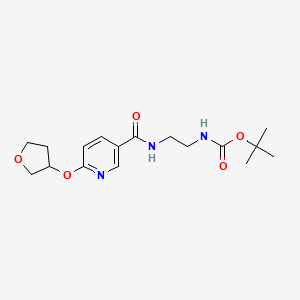


![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine](/img/structure/B2807525.png)

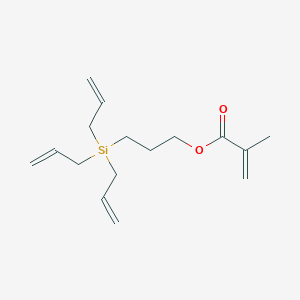

![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)